molecular formula C18H14N4O2 B2621390 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034463-94-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2621390
CAS No.: 2034463-94-8
M. Wt: 318.336
InChI Key: LDIHDOPCOCVWJS-UHFFFAOYSA-N
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Description

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule designed for pharmaceutical and oncological research. This compound features a hybrid structure combining indole-3-carboxamide and furyl-pyrazine pharmacophores, motifs that are prominently featured in modern drug discovery efforts . The indole-3-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. Crucially, research on closely related N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has demonstrated their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors with significant anticancer activity . EGFR is a well-validated target in oncology, playing a key role in cell proliferation and survival in various cancers. The furan and pyrazine heterocycles further enhance the molecule's drug-like properties and are common in active pharmaceutical ingredients . This molecule is intended for Research Use Only and is a key candidate for investigators exploring: • Mechanisms of action of novel EGFR inhibitors and other kinase targets. • In vitro cytotoxicity and antiproliferative studies against a panel of human cancer cell lines. • Structure-activity relationship (SAR) studies to develop new anticancer agents. Researchers are advised to consult the scientific literature for the most current findings on this class of compounds.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(13-10-21-14-5-2-1-4-12(13)14)22-11-15-17(20-8-7-19-15)16-6-3-9-24-16/h1-10,21H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIHDOPCOCVWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazin-2-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation.

  • Step 1: Synthesis of 3-(furan-2-yl)pyrazine

      Reagents: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent.

      Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.

  • Step 2: Formation of the Indole Derivative

      Reagents: Indole-3-carboxylic acid, thionyl chloride, and a base such as triethylamine.

      Conditions: Reflux in an inert atmosphere.

  • Step 3: Coupling Reaction

      Reagents: 3-(furan-2-yl)pyrazine and the indole derivative.

      Conditions: Use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or neutral conditions.

  • Reduction: : The pyrazine ring can be reduced to form dihydropyrazine derivatives.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere to prevent oxidation.

  • Substitution: : The indole ring can undergo electrophilic substitution reactions.

      Reagents: Electrophiles like halogens or sulfonyl chlorides.

      Conditions: Often carried out in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Furan-2,5-dione derivatives.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Chemistry

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it valuable for developing new synthetic methodologies.

Biology

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological targets positions it as a candidate in drug discovery efforts.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties, including:

  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Antitumor Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.01Induces apoptosis
A5490.03Cell cycle arrest
NCI-H4600.04Inhibition of Aurora-A kinase

These findings suggest that this compound may serve as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of advanced materials with specific electronic or optical properties. Its multi-functional nature allows for innovative applications in electronics and photonics.

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide and related indole carboxamides:

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound 1H-Indole-3-carboxamide Pyrazine-(furan-2-yl)methyl Enhanced polarity from furan; pyrazine may improve metabolic stability
APICA (SDB-001) 1H-Indole-3-carboxamide Adamantan-1-yl, pentyl High lipophilicity; synthetic cannabinoid receptor agonist (CB1/CB2)
5F-APICA (STS-135) 1H-Indole-3-carboxamide Adamantan-1-yl, 5-fluoropentyl Increased CB1 affinity due to fluorinated alkyl chain
AM-6527 1H-Indole-3-carboxamide Naphthalen-2-yl, 5-fluoropentyl Fluoropentyl chain enhances bioavailability; potent CB1 activity
N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide 1H-Indole-2-carboxamide 3-Methylbenzamido, furan-2-ylmethyl Substitution at indole-2 position alters receptor selectivity
PX-1 (SRF-30) 1H-Indole-3-carboxamide (S)-Amino-oxo-phenylpropan-2-yl, 5-fluoropentyl Stereospecific binding; fluoropentyl improves metabolic half-life

Structural and Functional Analysis

Substituent Effects on Receptor Binding: APICA/5F-APICA: Bulky adamantyl groups enhance binding to CB1 receptors, while fluoropentyl chains improve membrane permeability . The furan oxygen could engage in hydrogen bonding with polar receptor residues.

Metabolic Stability :

  • Fluorinated alkyl chains (e.g., in 5F-APICA) resist oxidative degradation, whereas the pyrazine ring in the target compound may undergo slower hepatic metabolism due to aromatic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrazine-furan intermediate with indole-3-carboxylic acid, akin to methods used for furfurylamine-derived carboxamides (e.g., ). This contrasts with adamantyl derivatives requiring specialized adamantane precursors .

Toxicity Considerations :

  • Fluoropentyl chains (e.g., in AM-6527) are associated with hepatotoxicity risks, whereas the target compound’s heterocyclic system may offer a safer profile .

Research Findings and Implications

  • Pharmacological Potential: While the target compound lacks published bioactivity data, structural analogs (e.g., APICA) demonstrate cannabinoid receptor agonism. Its pyrazine-furan motif could redirect activity toward non-CB targets, such as kinases or serotonin receptors, warranting further screening .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide, with the CAS number 2034463-94-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that integrates furan, pyrazine, and indole moieties. The synthesis typically involves multi-step organic reactions, beginning with the preparation of furan and pyrazine intermediates, followed by their coupling to form the final product through nucleophilic substitution and amide bond formation.

Synthetic Steps:

  • Synthesis of 3-(furan-2-yl)pyrazine:
    • Reagents: Furan-2-carboxylic acid, hydrazine hydrate.
    • Conditions: Reflux in ethanol or acetic acid.
  • Formation of the Indole Derivative:
    • Reagents: Indole-3-carboxylic acid, thionyl chloride.
    • Conditions: Reflux in an inert atmosphere.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an enzyme inhibitor or receptor modulator. The specific pathways involved depend on the biological context, which requires further elucidation through experimental studies.

Anticancer Activity

Recent studies have indicated that this compound may exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit cancer cell proliferation effectively. Below is a summary of relevant findings:

CompoundCell LineIC50 (µM)Mechanism
N/AMCF-70.01Aurora-A kinase inhibition
N/ANCI-H4600.03Microtubule disassembly
N/AHeLa7.01Topoisomerase-IIa inhibition

These findings suggest that compounds with similar structural features may provide a basis for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial potential of related pyrazole derivatives. For example:

CompoundPathogenMIC (µg/mL)
4aStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25

These derivatives demonstrated significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Pyrazole Derivatives as Anticancer Agents : A review highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in cancer cells, with some compounds exhibiting IC50 values as low as 0.01 µM against MCF7 cell lines .
  • Antimicrobial Evaluation : Research indicated that certain derivatives displayed excellent antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that such compounds could inhibit specific kinases involved in cell cycle regulation and apoptosis pathways .

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